

A Comprehensive Technical Guide to the Mineral Minium (Lead Tetroxide)

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Compound of Interest

Compound Name: Lead tetroxide

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For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth analysis of the natural mineral minium, the naturally occurring form of **lead tetroxide** (Pb_3O_4). The document details its core properties, experimental characterization protocols, and synthesis methodologies, tailored for a scientific audience.

Core Properties of Minium

Minium, also known as red lead, is a secondary mineral formed through the oxidation of other lead-bearing minerals.^[1] It is characterized by its distinct bright red to brownish-red color.^{[2][3]}

Physical and Optical Properties

Minium typically presents as scaly to earthy masses and is rarely found in well-defined crystals.^{[2][4]} A summary of its key physical and optical properties is presented in Table 1.

Property	Value	References
Color	Scarlet to brownish-red, sometimes with a yellowish tint.	[2][3][4]
Crystal Habit	Scaly; commonly as earthy, pulverulent masses.	[2][4]
Luster	Dull to slightly greasy.	[2][3][4]
Streak	Yellow-orange.	[2][4]
Hardness (Mohs)	2.5	[2][3][4]
Specific Gravity	8.9 - 9.2	[2][3]
Cleavage	Perfect on {110} and {010}.	[2]
Diaphaneity	Semitransparent.	[2][4]
Refractive Index	n = 2.42	[2][5]
Optical Class	Uniaxial.	[2][4]

Chemical Properties

Minium is a mixed-valence compound with the chemical formula $\text{Pb}_2^{2+}\text{Pb}^{4+}\text{O}_4$. [2] Its chemical behavior is characterized by its insolubility in water and alcohol, and its reactivity with various acids. [5][6][7] Key chemical properties are summarized in Table 2.

Property	Description	References
Chemical Formula	Pb ₃ O ₄	[3][6]
Molecular Weight	685.60 g/mol	[8]
Solubility	Insoluble in water and alcohol. Soluble in hydrochloric acid, glacial acetic acid, and a dilute mixture of nitric acid and hydrogen peroxide.	[5][6][7]
Thermal Stability	Decomposes at approximately 500°C to lead(II) oxide (PbO) and oxygen.	[6][7][9]
Reaction with Nitric Acid	Reacts with nitric acid to form lead(II) nitrate and insoluble lead(IV) oxide: $\text{Pb}_3\text{O}_4 + 4\text{HNO}_3 \rightarrow 2\text{Pb}(\text{NO}_3)_2 + \text{PbO}_2 + 2\text{H}_2\text{O}$.	[6][7]
Reaction with Hydrochloric Acid	Reacts with concentrated hydrochloric acid to produce chlorine gas.	[10]
Reaction with Hydrogen Sulfide	Reacts with hydrogen sulfide to form black lead sulfide (PbS).	[11]

Crystallographic Data

Minium crystallizes in the tetragonal crystal system.[2][3] Its crystallographic parameters are detailed in Table 3.

Property	Value	References
Crystal System	Tetragonal	[2] [3]
Crystal Class	Ditetragonal dipyramidal (4/mmm)	[2]
Space Group	P4 ₂ /mbc	[2] [3]
Unit Cell Dimensions	a = 8.811(5) Å, c = 6.563(3) Å	[2] [3]
Z (formula units per unit cell)	4	[2]

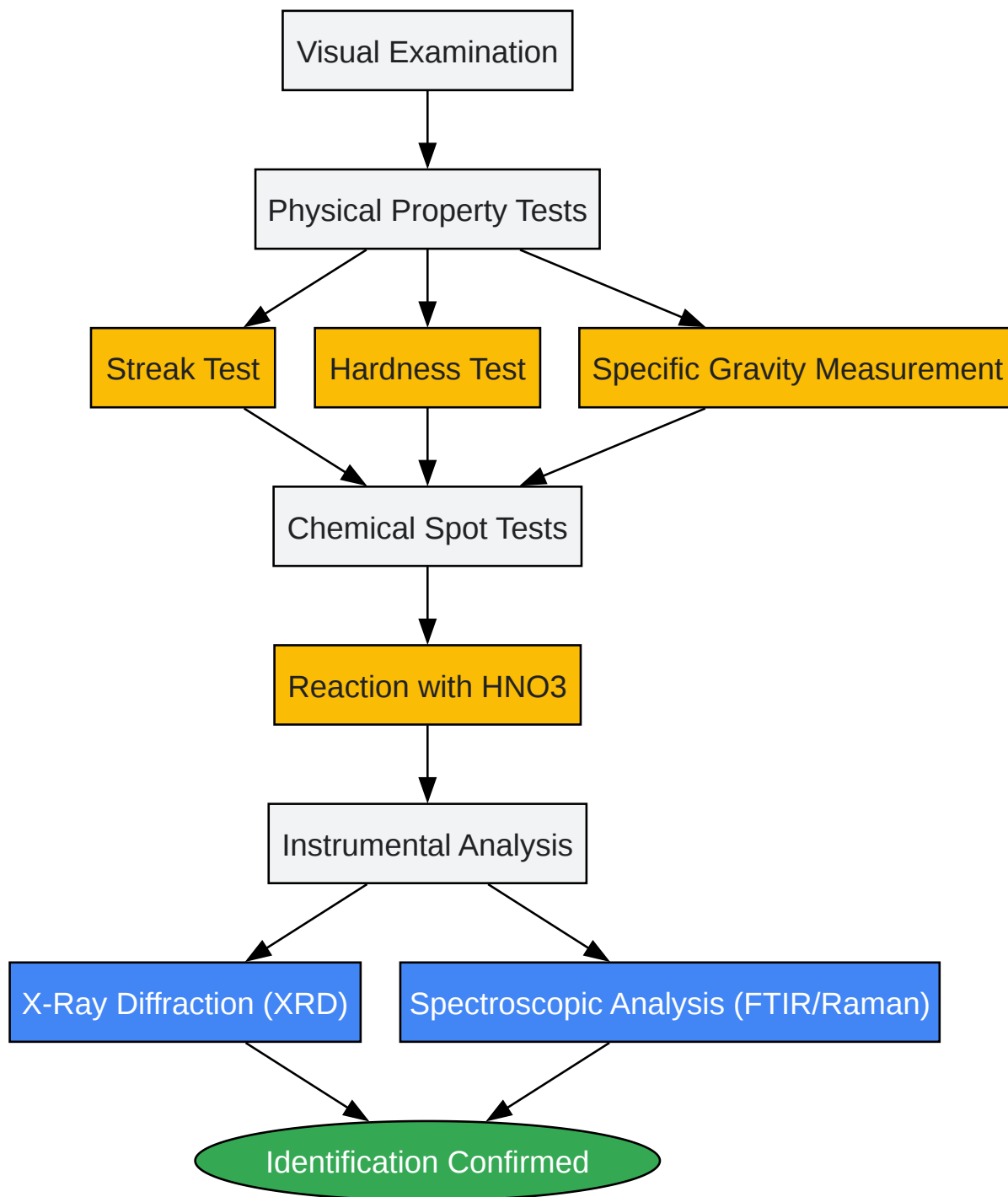
Experimental Protocols

This section provides detailed methodologies for the characterization and synthesis of **lead tetroxide**.

Mineral Identification Workflow

A systematic approach is crucial for the accurate identification of minium. The following workflow outlines the key steps.

Workflow for the Identification of Minium



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A flowchart outlining the steps for identifying the mineral minium.

X-Ray Diffraction (XRD) Analysis

XRD is a definitive method for the identification of minium by determining its crystal structure.

Objective: To confirm the crystalline phase of a sample as minium.

Instrumentation:

- A powder X-ray diffractometer with a Cu-K α radiation source ($\lambda = 1.5406 \text{ \AA}$).
- Sample holder (low-background silicon wafer or standard aluminum holder).
- Mortar and pestle for sample grinding.

Procedure:

- Sample Preparation:
 - Grind a small amount of the mineral sample to a fine powder (typically $<10 \text{ }\mu\text{m}$) using a mortar and pestle to ensure random orientation of the crystallites.
 - Mount the powdered sample onto the sample holder, ensuring a flat and level surface.
- Instrument Setup:
 - Set the X-ray generator to 40 kV and 40 mA.
 - Configure the goniometer for a continuous scan.
- Data Acquisition:
 - Scan the sample over a 2θ range of 10° to 90° .
 - Use a step size of 0.02° and a counting time of 1-2 seconds per step.
- Data Analysis:
 - Process the raw data to identify the peak positions (2θ) and their corresponding intensities.

- Compare the experimental diffraction pattern with the standard diffraction pattern for minium (JCPDS card no. 00-008-0004) for phase identification.

Fourier-Transform Infrared (FTIR) Spectroscopy

FTIR spectroscopy is used to identify the characteristic vibrational modes of the Pb-O bonds in **lead tetroxide**.

Objective: To identify the functional groups present in the sample.

Instrumentation:

- FTIR spectrometer with a DTGS or MCT detector.
- Sample holder for solid samples (e.g., ATR accessory or KBr pellet press).

Procedure:

- Sample Preparation (KBr Pellet Method):
 - Mix approximately 1 mg of the finely ground sample with 100-200 mg of dry KBr powder.
 - Press the mixture in a die under high pressure to form a transparent pellet.
- Data Acquisition:
 - Record a background spectrum of the empty sample compartment or a pure KBr pellet.
 - Place the sample pellet in the spectrometer's sample holder.
 - Collect the sample spectrum over a range of 4000 to 400 cm^{-1} , accumulating at least 32 scans with a resolution of 4 cm^{-1} .
- Data Analysis:
 - Perform a background subtraction from the sample spectrum.
 - Identify the characteristic absorption bands for Pb-O stretching and bending vibrations, which are typically observed in the far-infrared region below 600 cm^{-1} .

Scanning Electron Microscopy with Energy Dispersive X-ray Spectroscopy (SEM-EDS)

SEM provides high-resolution imaging of the sample's surface morphology, while EDS allows for elemental analysis.

Objective: To examine the morphology and determine the elemental composition of the sample.

Instrumentation:

- Scanning Electron Microscope equipped with an Energy Dispersive X-ray Spectrometer.
- Sample stubs and conductive adhesive (e.g., carbon tape).
- Sputter coater with a conductive target (e.g., gold or carbon) if the sample is non-conductive.

Procedure:

- Sample Preparation:
 - Mount the sample or a small fragment onto an SEM stub using conductive adhesive.
 - If the sample is non-conductive, apply a thin conductive coating to prevent charging under the electron beam.
- SEM Imaging:
 - Insert the sample into the SEM chamber and evacuate to high vacuum.
 - Apply an accelerating voltage of 15-20 kV.
 - Focus the electron beam on the sample surface and acquire secondary electron (SE) or backscattered electron (BSE) images to observe the morphology.
- EDS Analysis:
 - Select a point, line, or area on the sample for elemental analysis.

- Acquire the EDS spectrum for a sufficient duration to obtain good signal-to-noise ratio.
- Data Analysis:
 - Identify the elements present based on the characteristic X-ray peaks in the EDS spectrum.
 - Perform quantitative analysis to determine the atomic or weight percentages of the constituent elements. For minium, expect to find lead (Pb) and oxygen (O).

Synthesis of Lead Tetroxide

Lead tetroxide can be synthesized through various methods, including the thermal decomposition of lead salts and sol-gel processes.

Thermal Decomposition of Lead(II) Nitrate

Reaction: $2\text{Pb}(\text{NO}_3)_2 \rightarrow 2\text{PbO} + 4\text{NO}_2 + \text{O}_2$ followed by $6\text{PbO} + \text{O}_2 \rightarrow 2\text{Pb}_3\text{O}_4$

Materials:

- Lead(II) nitrate ($\text{Pb}(\text{NO}_3)_2$)
- Crucible
- Furnace
- Mortar and pestle

Procedure:

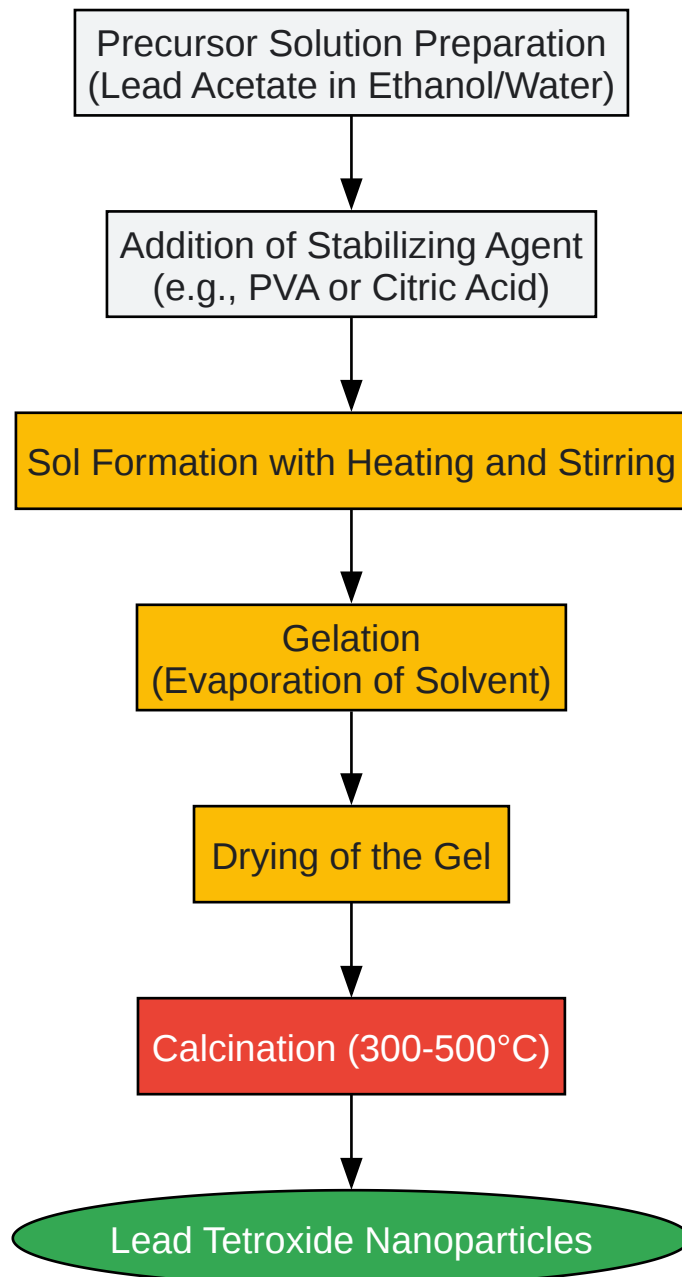
- Place a known quantity of lead(II) nitrate into a crucible.
- Heat the crucible in a furnace at a controlled temperature of 400-450°C for several hours.
- During heating, the lead nitrate will decompose, releasing nitrogen dioxide and oxygen gases, and forming lead(II) oxide.
- The lead(II) oxide will then react with atmospheric oxygen to form **lead tetroxide**.

- Allow the crucible to cool to room temperature.
- The resulting red-orange powder is **lead tetroxide**. It may be ground with a mortar and pestle to achieve a finer particle size.

Sol-Gel Synthesis of Lead Tetroxide Nanoparticles

This method allows for the synthesis of **lead tetroxide** nanoparticles with controlled size and morphology.

Sol-Gel Synthesis of Lead Tetroxide Nanoparticles



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A workflow for the sol-gel synthesis of **lead tetroxide** nanoparticles.

Materials:

- Lead(II) acetate [$\text{Pb}(\text{CH}_3\text{COO})_2$]

- Polyvinyl alcohol (PVA) or Citric Acid
- Ethanol
- Deionized water
- Beaker
- Magnetic stirrer and hotplate
- Drying oven
- Furnace

Procedure:

- Sol Preparation:
 - Prepare a solution of lead(II) acetate in a mixture of deionized water and ethanol.
 - Separately, prepare a solution of the stabilizing agent (e.g., PVA or citric acid) in deionized water.
 - Add the stabilizing agent solution to the lead acetate solution while stirring continuously.
 - Heat the mixture to approximately 80°C with constant stirring to form a transparent sol.
- Gel Formation:
 - Continue heating the sol to evaporate the solvent, leading to an increase in viscosity and the formation of a gel.
- Drying:
 - Dry the gel in an oven at around 100°C to remove residual solvent.
- Calcination:

- Calcine the dried gel in a furnace at a temperature between 300°C and 500°C for several hours. This step removes the organic components and promotes the crystallization of **lead tetroxide** nanoparticles.
- Characterization:
 - The resulting nanoparticles can be characterized using XRD, FTIR, and SEM as described in the previous sections.

Toxicity and Safety

Lead tetroxide is toxic by inhalation and ingestion.[5] It is a suspected carcinogen and teratogen.[5] Prolonged or repeated exposure may cause damage to the blood, bone marrow, central nervous system, peripheral nervous system, and kidneys.[9]

Handling Precautions:

- Work in a well-ventilated area, preferably in a fume hood.
- Wear appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat.
- Avoid creating dust. If handling powders, use a particulate filter respirator.
- Do not eat, drink, or smoke in the work area.
- Wash hands thoroughly after handling.

Storage:

- Store in a cool, dry, well-ventilated area in a tightly sealed container.
- Keep away from reducing agents and combustible materials.

Disposal:

- Dispose of waste in accordance with local, state, and federal regulations. Do not allow it to enter the environment.[9]

Applications

Historically, minium was used as a red pigment in paints and manuscripts.[5] Due to its toxicity, its use as a pigment is now limited.[5] Current applications include:

- Anti-corrosive paints: Used as a primer for iron and steel.[7][12]
- Glass and ceramics: Used in the manufacture of lead glass and ceramic glazes.[5][12]
- Batteries: A component in the manufacturing of lead-acid batteries.[5][7]
- Pyrotechnics: Finds limited use as an oxidizer.[12]

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